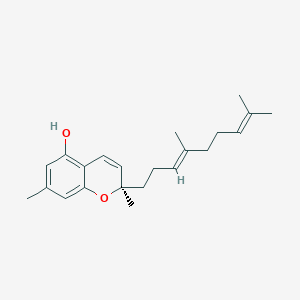
Confluentin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Confluentin is a natural product found in Albatrellus ovinus and Rhododendron dauricum with data available.
Aplicaciones Científicas De Investigación
Chemistry
Confluentin serves as a model compound for studying the chemical properties and reactions of naturally occurring meroterpenoids. Its unique structure allows researchers to explore various chemical interactions and reactivity patterns.
Biology
The compound has demonstrated significant biological activity:
- Histamine Release Inhibition : this compound inhibits histamine release from rat peritoneal mast cells, making it a candidate for studying allergic reactions.
- Antimicrobial Activity : It shows effectiveness against gram-positive bacteria, indicating potential for development into new antimicrobial agents.
Medicine
This compound's cytotoxic effects against various human tumor cell lines (e.g., HL-60, SMMC-7712, A-549, MCF-7) suggest its potential as an anticancer therapeutic .
Table 1: Biological Activities of this compound
| Activity Type | Description |
|---|---|
| Apoptosis Induction | Induces programmed cell death in cancer cells |
| Cell Cycle Arrest | Arrests cell cycle at G2/M phase in SW480 human colon cancer cells |
| Histamine Inhibition | Inhibits histamine release from mast cells |
| Antimicrobial Activity | Effective against gram-positive bacteria |
Table 2: Comparison with Similar Compounds
| Compound | Source | Activity | Unique Mechanism |
|---|---|---|---|
| This compound | Albatrellus flettii | Anticancer, antimicrobial | Inhibits IMP1-KRAS RNA interaction |
| Grifolin | Albatrellus flettii | Anti-cell viability | General cytotoxicity |
| Neogrifolin | Albatrellus flettii | Anticancer | Similar to this compound but less specific |
Case Study 1: Anticancer Research
In a study exploring the effects of this compound on colon cancer cells, researchers demonstrated that it effectively induces apoptosis and inhibits cell proliferation by targeting KRAS mRNA interactions with IMP1. This mechanism highlights its potential therapeutic application in treating KRAS-driven cancers .
Case Study 2: Antimicrobial Applications
Research conducted on the antimicrobial properties of this compound revealed its effectiveness against various strains of gram-positive bacteria. This finding supports further exploration into its use as a natural antimicrobial agent in clinical settings.
Propiedades
Fórmula molecular |
C22H30O2 |
|---|---|
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
(2R)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-2,7-dimethylchromen-5-ol |
InChI |
InChI=1S/C22H30O2/c1-16(2)8-6-9-17(3)10-7-12-22(5)13-11-19-20(23)14-18(4)15-21(19)24-22/h8,10-11,13-15,23H,6-7,9,12H2,1-5H3/b17-10+/t22-/m1/s1 |
Clave InChI |
WQOSNKWCIQZRGH-IHSQGBLNSA-N |
SMILES isomérico |
CC1=CC(=C2C=C[C@@](OC2=C1)(C)CC/C=C(\C)/CCC=C(C)C)O |
SMILES canónico |
CC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)CCC=C(C)C)O |
Sinónimos |
confluentin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















